molecular formula C13H12ClNO3S B2617311 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 18999-20-7

3-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B2617311
CAS RN: 18999-20-7
M. Wt: 297.75
InChI Key: PANHWXSRURVAHQ-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-methoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . It is a halogenated derivative of a secondary amide bearing an aromatic substituent .


Molecular Structure Analysis

The molecular weight of “3-chloro-N-(4-methoxyphenyl)benzenesulfonamide” is 297.75. The InChI key is ZVNNQFDBJXKWOE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “3-chloro-N-(4-methoxyphenyl)benzenesulfonamide” is solid . The compound is stored at room temperature .

Scientific Research Applications

Potential in Cognitive Enhancement and Alzheimer's Disease

SB-399885, a compound related to 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide, shows promise as a cognitive enhancer. It exhibits potent antagonistic properties at the 5-HT6 receptor, which may contribute to its potential therapeutic utility in cognitive deficits, such as those observed in Alzheimer's disease and schizophrenia. Its ability to increase extracellular acetylcholine levels suggests a mechanism of action that could underpin its cognitive enhancing properties (Hirst et al., 2006).

Antitumor Potential

Compounds synthesized from 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide have demonstrated interesting cytotoxic activities. Particularly, derivatives with the 3,4,5-trimethoxy and the 4-hydroxy moieties showed promising results against tumor cells, and some inhibited human cytosolic isoforms hCA I and II, pointing to potential as carbonic anhydrase inhibitors and for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, demonstrates high singlet oxygen quantum yield. This property is crucial for photodynamic therapy (PDT) applications, as it suggests the compound's potential for Type II mechanisms in cancer treatment. Its favorable photophysical, photochemical properties, and significant fluorescence suggest its use as a photosensitizer in PDT (Pişkin et al., 2020).

Herbicide Selectivity and Metabolism

The selectivity of chlorsulfuron, a compound related to 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide, as a postemergence herbicide is attributed to the ability of crop plants to metabolize the herbicide efficiently. This metabolic pathway involves the rapid conversion of chlorsulfuron to an inactive product, showcasing a biological basis for its selectivity in agricultural applications (Sweetser et al., 1982).

Potential in Treating Idiopathic Pulmonary Fibrosis

Compounds closely related to 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide, acting as phosphatidylinositol 3-kinase inhibitors, have been proposed for the treatment of idiopathic pulmonary fibrosis. This suggests the versatility of the chemical scaffold in targeting different pathological conditions beyond its antitumor and cognitive enhancing potentials (Norman, 2014).

properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANHWXSRURVAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-methoxyphenyl)benzenesulfonamide

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